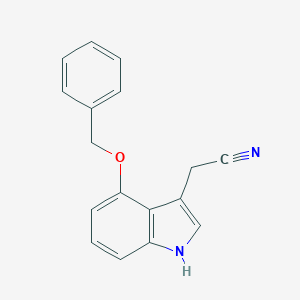

2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile

Description

Propriétés

IUPAC Name |

2-(4-phenylmethoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-10-9-14-11-19-15-7-4-8-16(17(14)15)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCROQGOQZBRSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454386 | |

| Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464-11-5 | |

| Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(benzyloxy)-1H-indol-3-yl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Alkylation of 4-Benzyloxyindole with Chloroacetonitrile

A widely employed method involves the direct alkylation of 4-benzyloxyindole with chloroacetonitrile under basic conditions. This route leverages the nucleophilic reactivity of the indole’s 3-position to introduce the acetonitrile moiety.

Procedure :

-

Substrate Preparation : 4-Benzyloxyindole is synthesized via O-benzylation of 4-hydroxyindole using benzyl bromide and a base such as potassium carbonate.

-

Alkylation : The indole derivative is reacted with chloroacetonitrile in acetone at reflux (56°C) for 12–16 hours in the presence of potassium carbonate. The base deprotonates the indole’s NH group, facilitating nucleophilic attack at the 3-position.

-

Workup : The crude product is purified via flash chromatography (petroleum ether/ethyl acetate, 4:1) to yield 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile as a white solid.

Key Data :

-

Reaction Scale : Demonstrated at multigram scales (up to 50 mmol).

-

Side Reactions : Over-alkylation at the 1-position is mitigated by maintaining stoichiometric control (1:1.2 indole:chloroacetonitrile).

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the indole’s 3-position acts as a nucleophile, displacing chloride from chloroacetonitrile. Polar aprotic solvents like acetone enhance ion pair separation, accelerating the reaction.

Cyanation of 3-(Halomethyl)-4-benzyloxyindole

An alternative approach involves the cyanation of 3-(chloromethyl)-4-benzyloxyindole using trimethylsilyl cyanide (TMSCN). This method is advantageous for substrates sensitive to strong bases.

Procedure :

-

Intermediate Synthesis : 3-(Chloromethyl)-4-benzyloxyindole is prepared by treating 4-benzyloxyindole with chloromethyl methyl ether (MOMCl) in dichloromethane.

-

Cyanation : The chloromethyl intermediate is reacted with TMSCN and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 25°C for 2 hours. TBAF activates TMSCN by generating a hypervalent silicate intermediate, facilitating nucleophilic cyanide transfer.

-

Purification : Column chromatography (petroleum ether/ethyl acetate, 3:1) affords the desired product in high purity.

Key Data :

Comparative Advantages :

-

Avoids strongly basic conditions, reducing side reactions.

-

TMSCN’s low toxicity compared to metal cyanides enhances safety.

Optimization Studies and Reaction Engineering

Solvent and Catalyst Screening

THF emerged as the optimal solvent for cyanation due to its ability to solubilize both TMSCN and the indole substrate while stabilizing reactive intermediates. In contrast, DMF led to lower yields due to competing side reactions with sodium hydride.

Temperature and Stoichiometry Effects

-

Alkylation Route : Elevated temperatures (>60°C) caused decomposition, while sub-stoichiometric chloroacetonitrile (0.8 equiv) resulted in incomplete conversion.

-

Cyanation Route : Excess TMSCN (1.5 equiv) improved yields to 92%, but higher equivalents induced silylation byproducts.

Spectroscopic Characterization and Quality Control

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation can be used.

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Nitrile group reduction can yield primary amines.

Substitution: Electrophilic substitution can introduce various functional groups onto the indole core.

Applications De Recherche Scientifique

2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of indole-based biological pathways and as a probe in biochemical assays.

Industry: Used in the development of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile

- Synonyms: 4-BENZYLOXY-3-INDOLEACETONITRILE, 2-(4-phenylmethoxy-1H-indol-3-yl)acetonitrile .

- CAS No.: 1464-11-5 .

- Molecular Formula : C₁₇H₁₄N₂O .

- Molecular Weight : 262.31 g/mol.

Structural Features: The compound consists of an indole core substituted with a benzyloxy group at position 4 and a cyanomethyl (-CH₂CN) group at position 2. The benzyloxy group provides lipophilicity, while the nitrile moiety enhances reactivity in synthetic applications.

Structural Analogues: Substituent Variations

2-(4-Methoxy-1H-indol-3-yl)acetonitrile

- CAS No.: 4837-74-5 .

- Molecular Formula : C₁₁H₁₀N₂O.

- Key Differences :

- Substituent : Methoxy (-OCH₃) at position 4 instead of benzyloxy.

- Physicochemical Properties : Lower molecular weight (202.21 g/mol) and higher water solubility due to the smaller methoxy group.

- Biological Role : Acts as a phytoalexin in plants (e.g., arvelexin) .

- Crystallography : Forms hydrogen bonds (N–H···N) and π-π interactions in the solid state, stabilizing its crystal lattice .

2-(5-(Benzyloxy)-1H-indol-3-yl)acetonitrile

- CAS No.: 2436-15-9 .

- Key Differences :

2-(6-Chloro-1H-indol-3-yl)acetonitrile

- CAS No.: Not specified (see ).

- Key Differences :

Functionalized Derivatives

2-(4-(Benzyloxy)-1-(pyrimidin-2-yl)-1H-indol-3-yl)acetonitrile (3e)

- Structure : Pyrimidin-2-yl group at position 1 of the indole .

- Applications : Enhanced binding in catalytic systems (e.g., enantioselective C-methyltransferase reactions) due to π-stacking interactions with the pyrimidine ring .

2-(4-Hydroxy-1H-indol-3-yl)acetonitrile

- CAS No.: 118573-52-7 .

- Key Differences :

Comparative Data Table

Activité Biologique

2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile is a compound that belongs to the indole family, which is known for its diverse biological activities. The indole structure is prevalent in many natural products and pharmaceuticals, making it a significant focus in medicinal chemistry. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

This compound features a benzyloxy group attached to the indole core, which may enhance its lipophilicity and biological interactions.

Indole derivatives, including this compound, are known to interact with various biological targets through multiple mechanisms:

- Receptor Binding : Indole compounds often bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.

- Enzyme Inhibition : Many indoles exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research.

- Cellular Pathways : These compounds can modulate several cellular pathways, including those involved in apoptosis and inflammation.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that related compounds showed significant inhibition of cell proliferation in colon and lung cancer models using MTT assays, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

Indole compounds are also recognized for their neuroprotective effects. Inhibiting AChE has been linked to improved cognitive function and reduced neurodegeneration. Studies have shown that derivatives of indole can effectively inhibit AChE, with some compounds achieving IC50 values as low as 70 nM .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | AChE |

| Indole Derivative X | 70 | AChE |

Pharmacokinetics

The pharmacokinetic profile of indole derivatives varies significantly based on structural modifications. Factors such as solubility, permeability, and metabolic stability are crucial for determining their bioavailability and therapeutic efficacy. Research indicates that the benzyloxy group may enhance the compound's ability to cross biological membranes, potentially improving its effectiveness in vivo .

Case Studies

Several case studies have investigated the biological activity of related indole derivatives:

- Study on Antitumor Activity : A series of indole-based compounds were tested against various tumor cell lines, revealing significant cytotoxicity correlating with structural features such as substituents on the indole ring .

- Neuroprotective Study : Research focused on the inhibition of AChE demonstrated that modifications to the indole structure could lead to enhanced neuroprotective effects against amyloid beta aggregation, a hallmark of Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via substitution or coupling reactions. For example:

- Friedel-Crafts alkylation : 4-(Benzyloxy)indole derivatives react with acetonitrile precursors under acidic conditions. describes a similar route using NaH and 1,3-dibromopropane in DMSO to form cyclobutane derivatives (52% yield) .

- Reductive amination : outlines a pathway starting with 2-(5-(benzyloxy)-1H-indol-3-yl)acetonitrile, reduced with NaBH4 in methanol, followed by acetylation to yield intermediates (monitored via TLC) .

Optimization : Adjust stoichiometry (e.g., NaH excess in ) and solvent polarity (DMSO for cyclization) to improve yields.

Q. How is structural characterization performed for this compound, and what key data are prioritized?

- X-ray crystallography : Single-crystal studies (e.g., and ) resolve bond lengths (mean C–C = 0.005 Å) and torsion angles. Refinement via SHELXL (R factor = 0.088) ensures accuracy .

- NMR spectroscopy : H NMR (400 MHz, CDCl3) in identifies benzyloxy protons (δ 5.26 ppm) and nitrile-linked CH2 (δ 3.74 ppm) .

- HRMS : Used to confirm molecular ions (e.g., [M+H]+ = 309.0 in ) .

Advanced Research Questions

Q. How can catalytic strategies enhance the enantioselective functionalization of this compound?

- Enzyme-mediated catalysis : Directed evolution of methyltransferases (e.g., PsmD in ) enables enantioselective C-methylation of indole derivatives, critical for pyrroloindole alkaloid synthesis .

- Iron(II) catalysis : demonstrates Fe(II)-catalyzed C-2 cyanomethylation of indoles via oxidative cross-dehydrogenative coupling, achieving regioselectivity >90% in some cases .

Q. What analytical approaches resolve contradictions in spectroscopic or crystallographic data?

- Discrepancies in NMR vs. XRD : For example, XRD in confirms planar indole rings, while C NMR () may show unexpected shifts due to solvent effects. Cross-validate with computational methods (DFT) .

- Low yield in cyclization : reports 52% yield for cyclobutane formation. Contradictions may arise from competing pathways (e.g., dimerization); mitigate via stepwise quenching and LC-MS monitoring .

Q. How does the benzyloxy group influence biological activity, and what modifications are explored?

- Pharmacophore studies : The benzyloxy moiety enhances lipophilicity, improving blood-brain barrier penetration in indole-based inhibitors (e.g., LAT1 transporter inhibitors in ) .

- Derivatization : replaces benzyloxy with methoxy or halogen groups to modulate electronic effects and binding affinity .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

Q. How are computational tools (e.g., SHELX, DFT) integrated into structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.